5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC9582979
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2OS |
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Molecular Weight | 232.30 g/mol |
IUPAC Name | 5-ethyl-N-pyridin-4-ylthiophene-2-carboxamide |
Standard InChI | InChI=1S/C12H12N2OS/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15) |
Standard InChI Key | JUOOUWPXPUDIDM-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 |
Canonical SMILES | CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-ethyl-N-(4-pyridinyl)-2-thiophenecarboxamide, reflecting its ethyl-substituted thiophene ring, carboxamide linkage, and pyridinyl substituent . Its molecular formula, C₁₂H₁₂N₂OS, corresponds to a molecular weight of 232.30 g/mol . The structural integration of sulfur (thiophene), nitrogen (pyridine), and oxygen (carboxamide) atoms creates a polarizable framework conducive to diverse intermolecular interactions.
Structural Features and Isomerism
The molecule comprises three distinct regions:
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A thiophene ring substituted at the 5-position with an ethyl group.
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A carboxamide bridge (-NH-C=O) linking the thiophene to a pyridine ring.
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A pyridin-4-yl group providing aromatic nitrogen heterocyclicity.
Stereochemical considerations arise from the ethyl group’s orientation and the pyridine ring’s planar geometry. While no chiral centers are present in the parent structure, rotational isomerism (rotamers) may occur around the carboxamide bond.
Synonyms and Database Identifiers
This compound is cataloged under multiple identifiers across chemical databases:
Identifier | Value | Source |
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ChemSpider ID | 21632955 | |
CAS Registry Number | Not yet assigned | - |
ChEMBL ID | CHEMBL485968 |
Common synonyms include 5-ethyl-N-4-pyridinyl-2-thiophenecarboxamide and 5-ethyl-thiophene-2-carboxylic acid pyridin-4-ylamide .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocols for 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide are publicly documented, analogous compounds suggest a multi-step approach:
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Thiophene Core Functionalization: Ethylation at the thiophene 5-position via Friedel-Crafts alkylation or cross-coupling reactions.
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Carboxylic Acid Formation: Oxidation of a methyl group or carboxylation at the thiophene 2-position.
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Amide Coupling: Reaction of 5-ethylthiophene-2-carboxylic acid with 4-aminopyridine using coupling agents like EDCl/HOBt.
A generalized reaction scheme is:
Purification and Characterization
Post-synthesis purification likely involves recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column). Characterization data would include:
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¹H NMR: Signals for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), thiophene aromatic protons (δ 6.8–7.2 ppm), and pyridine protons (δ 8.4–8.6 ppm).
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid aromatic/amide structure:
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Polar Solvents: Moderately soluble in DMSO and DMF due to hydrogen-bonding capacity.
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Nonpolar Solvents: Poor solubility in hexane or toluene.
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Aqueous Solubility: Limited (estimated <1 mg/mL at 25°C), but may form salts with mineral acids via pyridine protonation.
Stability studies are absent, but analogous carboxamides show decomposition temperatures >200°C .
Spectroscopic and Chromatographic Data
Property | Value/Description | Source |
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UV-Vis λ_max | ~270 nm (π→π* transition) | |
HPLC Retention Time | 8.2 min (C18, 60% MeOH) | |
LogP (Predicted) | 2.1 ± 0.3 |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s bifunctional nature makes it a candidate for:
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Protease Inhibitor Scaffolds: Leveraging the pyridine’s metal-coordinating ability.
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Anticancer Agents: Thiophene-polyamine conjugates disrupt DNA replication .
Material Science Applications
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Organic Semiconductors: Thiophene’s electron-rich structure enables charge transport in thin-film devices.
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Coordination Polymers: Pyridine nitrogen may bind transition metals for MOF synthesis.
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